molecular formula C₂₃H₂₄BrP B113698 (3-Methylbut-2-enyl)triphenylphosphonium bromide CAS No. 1530-34-3

(3-Methylbut-2-enyl)triphenylphosphonium bromide

Cat. No. B113698
CAS RN: 1530-34-3
M. Wt: 411.3 g/mol
InChI Key: FTMCNCGWNJMMQS-UHFFFAOYSA-M
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Description

“(3-Methylbut-2-enyl)triphenylphosphonium bromide” is a compound with the CAS Number: 1530-34-3 . It has a molecular weight of 411.32 and its linear formula is C23H24BrP . This compound is useful in organic synthesis .


Synthesis Analysis

One of the synthesis methods involves the reaction of (3-methylbut-2-enyl)triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran and hexane at -78℃ for 0.5h .


Molecular Structure Analysis

The IUPAC name of this compound is 3-methylbut-2-enyl (triphenyl)phosphanium;bromide . The InChI is InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 . The Canonical SMILES is CC(=CCP+(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] .


Chemical Reactions Analysis

This compound is used in various scientific research areas. Its unique properties make it useful for studying catalysis, organic synthesis, and biochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Application : This compound is used in the synthesis of other organic compounds .
    • Method : In one method, it is reacted with n-butyllithium in tetrahydrofuran and hexane at 20℃ for 1 hour. This is followed by reaction with 1-phenyl-2-acetylcyclopropane in tetrahydrofuran and hexane at 20℃ for 20 hours .
    • Results : The product of this reaction is not separated from byproducts .
  • Catalysis

    • Application : This compound is used in catalysis.
  • Biochemistry

    • Application : This compound is used in biochemistry.
  • Organic Synthesis

    • Application : This compound is used in the synthesis of other organic compounds .
    • Method : In one method, it is reacted with n-butyllithium in tetrahydrofuran and hexane at 20℃ for 1 hour. This is followed by reaction with 1-phenyl-2-acetylcyclopropane in tetrahydrofuran and hexane at 20℃ for 20 hours .
    • Results : The product of this reaction is not separated from byproducts .
  • Catalysis

    • Application : This compound is used in catalysis.
  • Biochemistry

    • Application : This compound is used in biochemistry.
  • Organic Synthesis

    • Application : This compound is used in the synthesis of other organic compounds .
    • Method : In one method, it is reacted with n-butyllithium in tetrahydrofuran and hexane at 20℃ for 1 hour. This is followed by reaction with 1-phenyl-2-acetylcyclopropane in tetrahydrofuran and hexane at 20℃ for 20 hours .
    • Results : The product of this reaction is not separated from byproducts .
  • Catalysis

    • Application : This compound is used in catalysis.
  • Biochemistry

    • Application : This compound is used in biochemistry.

Safety And Hazards

The compound has been classified as having Acute Tox. 3 Oral - Aquatic Chronic 2 hazard classifications . The safety information includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

3-methylbut-2-enyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCNCGWNJMMQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934647
Record name (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
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Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide

CAS RN

1530-34-3
Record name Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1)
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Record name (3-Methylbut-2-enyl)triphenylphosphonium bromide
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Record name 1530-34-3
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Record name (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
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Record name (3-methylbut-2-enyl)triphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

A mixture of 3,3-dimethylallyl bromide (50.0 g), triphenylphosphine (88.0 g) and dry toluene (500 ml) was stirred and heated at the reflux temperature for one hour, and then kept at the ambient temperature for 18 hours. The white precipitate of 3,3-dimethylallyl triphenylphosphonium bromide (m.p. 242°0 C.) was collected by filtration, washed with diethyl ether and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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